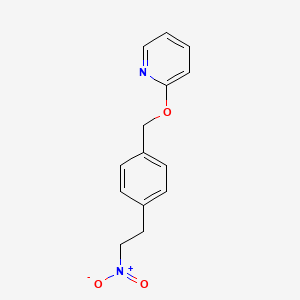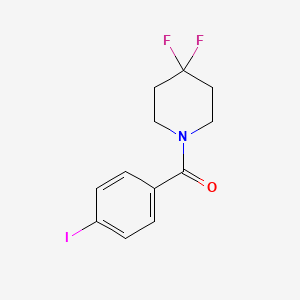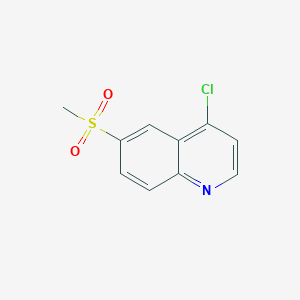
4-Chloro-6-(methylsulfonyl)quinoline
Overview
Description
4-Chloro-6-(methylsulfonyl)quinoline is a heterocyclic organic compound with the chemical formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4-Chloro-6-(methylsulfonyl)quinoline involves several steps. One method involves heating a combination of intermediates at 90°C for approximately 18 hours . Another method involves the use of trichlorophosphate at 110°C for 2 hours . Yet another method involves the use of thionyl chloride in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis
The linear formula of 4-Chloro-6-(methylsulfonyl)quinoline is C10H8ClNO2S . The InChI key is KJVKESYMVCSYLW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(methylsulfonyl)quinoline are complex and involve several steps. These reactions are typically carried out under controlled conditions and require specific reagents .Physical And Chemical Properties Analysis
4-Chloro-6-(methylsulfonyl)quinoline is a solid substance under normal conditions . It has a molecular weight of 241.7 .Scientific Research Applications
Quinoline is a nitrogen-based heterocyclic aromatic compound . It has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Here are some general applications of quinoline motifs:
-
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
- Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
-
- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes .
- This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKESYMVCSYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylsulfonyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



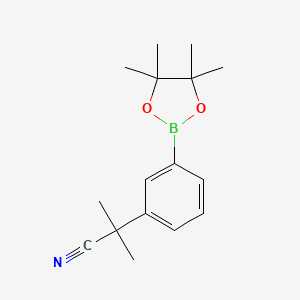
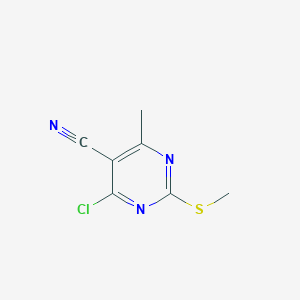
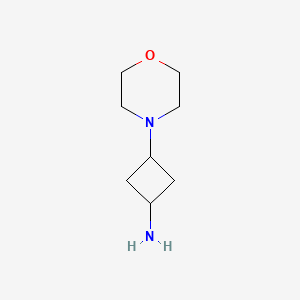
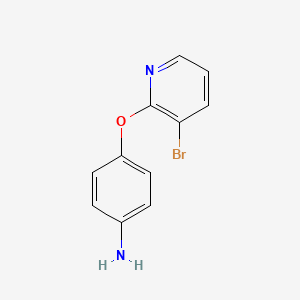
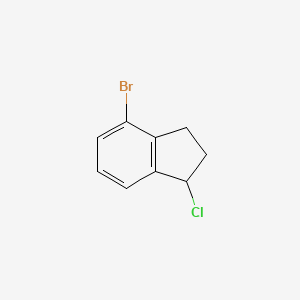
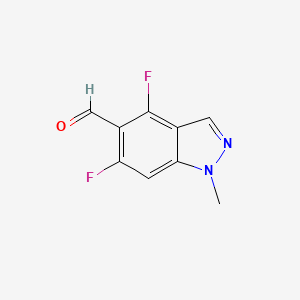
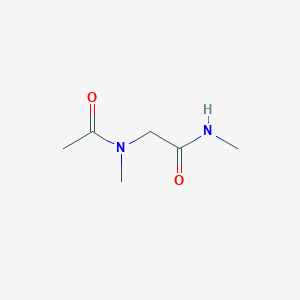
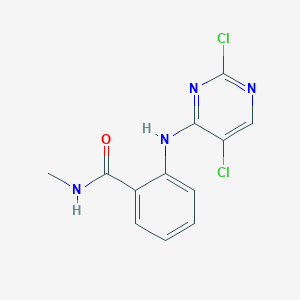
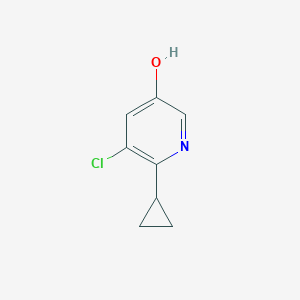
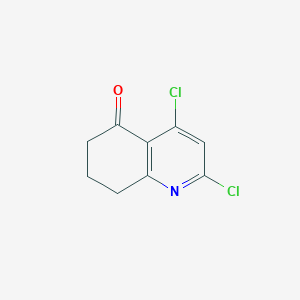
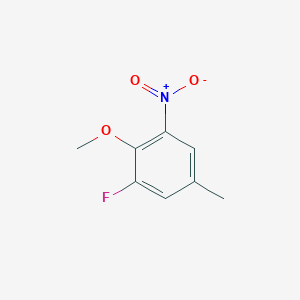
amino}propyl)(methyl)amine](/img/structure/B1456995.png)
